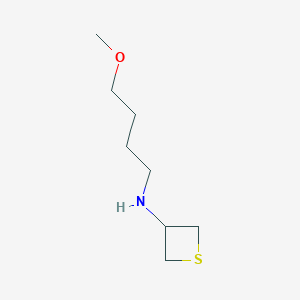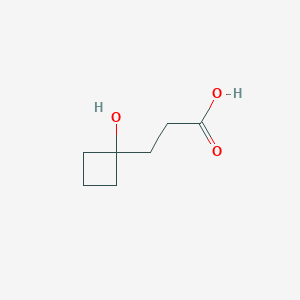
3-(1-Hydroxycyclobutyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Hydroxycyclobutyl)propanoic acid is an organic compound with the molecular formula C₇H₁₂O₃ It features a cyclobutane ring substituted with a hydroxyl group and a propanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Hydroxycyclobutyl)propanoic acid typically involves the cyclization of appropriate precursors followed by functional group transformations. One common method includes the cyclization of a suitable diene or dihalo compound to form the cyclobutane ring, followed by hydroxylation and subsequent carboxylation to introduce the hydroxyl and carboxylic acid groups, respectively.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, likely due to its specialized applications. large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and pressures.
化学反应分析
Types of Reactions: 3-(1-Hydroxycyclobutyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate the substitution of the hydroxyl group.
Major Products:
Oxidation: Formation of 3-(1-oxocyclobutyl)propanoic acid.
Reduction: Formation of 3-(1-hydroxycyclobutyl)propanol.
Substitution: Formation of 3-(1-chlorocyclobutyl)propanoic acid or similar derivatives.
科学研究应用
3-(1-Hydroxycyclobutyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition or as a ligand in receptor studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 3-(1-Hydroxycyclobutyl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl and carboxylic acid groups can form hydrogen bonds or ionic interactions with target molecules, influencing their function and stability.
相似化合物的比较
Cyclobutane-1,1-dicarboxylic acid: Similar in having a cyclobutane ring with carboxylic acid groups.
3-(1-Hydroxycyclopentyl)propanoic acid: Similar structure but with a cyclopentane ring instead of cyclobutane.
3-(1-Hydroxycyclohexyl)propanoic acid: Similar structure but with a cyclohexane ring.
Uniqueness: 3-(1-Hydroxycyclobutyl)propanoic acid is unique due to the presence of the cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclopentane and cyclohexane analogs. This uniqueness can influence its reactivity and interactions in chemical and biological systems.
属性
分子式 |
C7H12O3 |
|---|---|
分子量 |
144.17 g/mol |
IUPAC 名称 |
3-(1-hydroxycyclobutyl)propanoic acid |
InChI |
InChI=1S/C7H12O3/c8-6(9)2-5-7(10)3-1-4-7/h10H,1-5H2,(H,8,9) |
InChI 键 |
MRJLFSVCKOUTFW-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)(CCC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


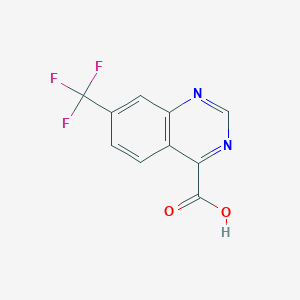

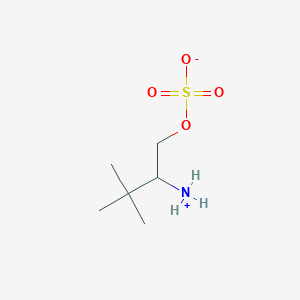
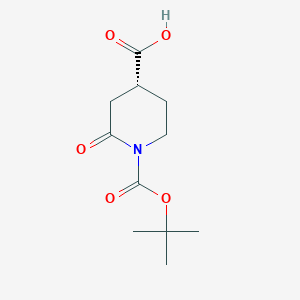
![(R)-7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13013198.png)

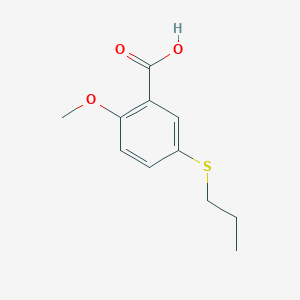

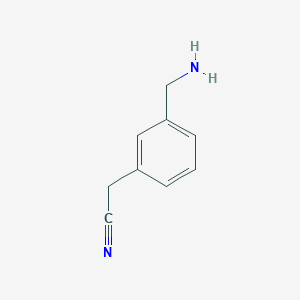


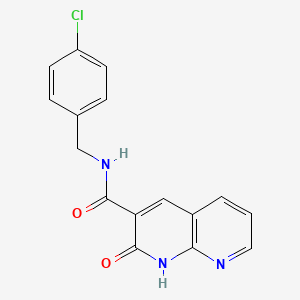
![tert-Butyl (S)-5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13013257.png)
